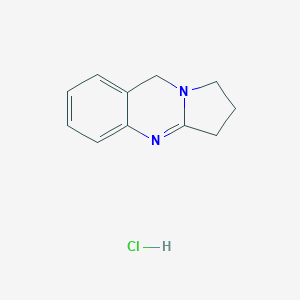

Desoxypeganine hydrochloride

Overview

Description

Desoxypeganine hydrochloride is an inhibitor of acetylcholinesterase . It has a molecular weight of 208.69 and a molecular formula of C11H12N2.HCl .

Molecular Structure Analysis

The crystal structure of Desoxypeganine hydrochloride has been established by the x-ray structural method . The molecular formula is C11H12N2.HCl .

Physical And Chemical Properties Analysis

More specific physical and chemical properties, such as solubility and stability, would depend on factors like temperature and pH .

Scientific Research Applications

Cholinesterase Inhibition

Desoxypeganine hydrochloride has been identified as a potent inhibitor of acetylcholinesterase, with significant pharmacological implications. It is ten times more effective than peganine hydrochloride and twice as effective as galanthamine hydrochloride in this regard .

Neuromuscular Conductivity

In animal studies, Desoxypeganine hydrochloride has been shown to eliminate blockade of neuromuscular conductivity induced by diplacine and enhance blockade induced by ditilin .

Monoamine Oxidase A (MAO-A) Inhibition

Desoxypeganine is not only a cholinesterase inhibitor but also acts as a selective inhibitor of monoamine oxidase A (MAO-A), which has implications for various neurological conditions .

Treatment of Nicotine Dependence

Desoxypeganine and its pharmaceutically acceptable acid addition salts have been suggested for use in treating nicotine dependence, highlighting its potential therapeutic application .

Mechanism of Action

Target of Action

Desoxypeganine hydrochloride, a naturally occurring alkaloid, primarily targets cholinesterase (both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)) and is a selective inhibitor of monoamine oxidase A (MAO-A) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO-A is involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine .

Mode of Action

Desoxypeganine hydrochloride acts by inhibiting the activity of cholinesterases and MAO-A . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . As a selective MAO-A inhibitor, desoxypeganine hydrochloride prevents the breakdown of monoamine neurotransmitters, thus increasing their levels and enhancing monoaminergic neurotransmission .

Biochemical Pathways

The inhibition of cholinesterases and MAO-A by desoxypeganine hydrochloride affects several biochemical pathways. The increased availability of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and cognition. The inhibition of MAO-A leads to increased levels of monoamine neurotransmitters, affecting mood regulation and potentially providing antidepressant effects .

Result of Action

The molecular and cellular effects of desoxypeganine hydrochloride’s action include enhanced cholinergic and monoaminergic neurotransmission due to increased levels of acetylcholine and monoamine neurotransmitters, respectively . This can lead to improved memory and cognition, and potential antidepressant effects .

Action Environment

The action, efficacy, and stability of desoxypeganine hydrochloride can be influenced by various environmental factors. These could include factors such as pH and temperature, which can affect the stability of the compound, as well as individual patient factors such as age, genetic factors, and the presence of other medications which can influence its pharmacokinetics and pharmacodynamics .

Safety and Hazards

Future Directions

The future research directions for Desoxypeganine hydrochloride could involve exploring its potential applications in medicine, particularly in the treatment of neurological disorders like Alzheimer’s disease . Additionally, the development of new synthesis methods and the study of its physicochemical properties could also be areas of interest .

properties

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCXMTWSISEJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

495-59-0 (Parent) | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50210970 | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

61939-05-7 | |

| Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyvasicine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

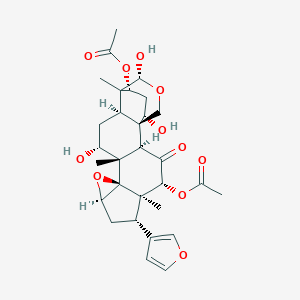

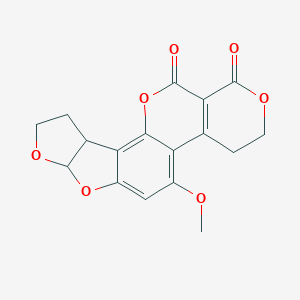

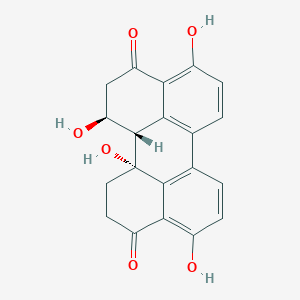

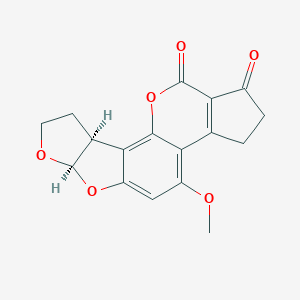

Feasible Synthetic Routes

Q & A

Q1: How does Desoxypeganine hydrochloride work and what are its effects?

A1: Desoxypeganine hydrochloride is a potent cholinesterase inhibitor. [] This means it blocks the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting cholinesterase, Desoxypeganine hydrochloride increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action explains its observed effects, such as reversing neuromuscular blockade induced by diplacine and increasing the sensitivity of muscles to acetylcholine. []

Q2: What is the clinical relevance of Desoxypeganine hydrochloride's pharmacological activity?

A2: The research indicates that Desoxypeganine hydrochloride shows promise in treating patients with peripheral nervous system lesions. [] While the specific types of lesions aren't elaborated on in this abstract, its ability to enhance cholinergic transmission suggests potential applications in conditions where impaired nerve-muscle communication is a factor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.